N-Methylbenzo[b]thiophen-3-amine
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Overview
Description
N-Methylbenzo[b]thiophen-3-amine is a heterocyclic compound that features a benzothiophene core with a methyl group attached to the nitrogen atom at the 3-position. Benzothiophene derivatives are known for their diverse biological activities and are utilized in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methylbenzo[b]thiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophene derivatives .
Scientific Research Applications
N-Methylbenzo[b]thiophen-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-Methylbenzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that mediate therapeutic responses .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A five-membered heteroaromatic compound containing sulfur.
Benzothiophene: A fused ring system with a benzene ring and a thiophene ring.
N-Methylthiophene: A thiophene derivative with a methyl group attached to the nitrogen atom.
Uniqueness
N-Methylbenzo[b]thiophen-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamine group at the 3-position of the benzothiophene core enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C9H9NS |
---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
N-methyl-1-benzothiophen-3-amine |
InChI |
InChI=1S/C9H9NS/c1-10-8-6-11-9-5-3-2-4-7(8)9/h2-6,10H,1H3 |
InChI Key |
CTUOYEDDWFWNTJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
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